molecular formula C18H18Cl2N2O B12134899 N-(3,4-dichlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide

N-(3,4-dichlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide

Katalognummer: B12134899
Molekulargewicht: 349.3 g/mol
InChI-Schlüssel: FRMSMCJUMKFORR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dichlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenyl group and a dihydroisoquinolinyl group attached to a propanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide typically involves the following steps:

    Formation of the dichlorophenyl intermediate: The starting material, 3,4-dichloroaniline, undergoes acylation with a suitable acylating agent to form the corresponding 3,4-dichlorophenyl intermediate.

    Formation of the dihydroisoquinolinyl intermediate: The dihydroisoquinoline moiety is synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the dihydroisoquinoline ring system.

    Coupling of intermediates: The final step involves coupling the dichlorophenyl intermediate with the dihydroisoquinolinyl intermediate under suitable reaction conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-dichlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms on the dichlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with nucleophiles.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3,4-dichlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(3,4-dichlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide: Similar structure with an acetamide backbone.

    N-(3,4-dichlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)butanamide: Similar structure with a butanamide backbone.

Uniqueness

N-(3,4-dichlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide is unique due to its specific combination of dichlorophenyl and dihydroisoquinolinyl groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C18H18Cl2N2O

Molekulargewicht

349.3 g/mol

IUPAC-Name

N-(3,4-dichlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide

InChI

InChI=1S/C18H18Cl2N2O/c19-16-6-5-15(11-17(16)20)21-18(23)8-10-22-9-7-13-3-1-2-4-14(13)12-22/h1-6,11H,7-10,12H2,(H,21,23)

InChI-Schlüssel

FRMSMCJUMKFORR-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.